molecular formula C23H24Cl2N2O5S B11444448 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-(2,4-dichlorophenoxy)acetate

1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B11444448
M. Wt: 511.4 g/mol
InChI Key: QPKZHBSYINVTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 2-(2,4-DICHLOROPHENOXY)ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 2-(2,4-DICHLOROPHENOXY)ACETATE typically involves multi-step organic reactions. The starting materials might include tert-butyl hydrazine, methyl ketones, and sulfonyl chlorides. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL

Properties

Molecular Formula

C23H24Cl2N2O5S

Molecular Weight

511.4 g/mol

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C23H24Cl2N2O5S/c1-14-6-9-17(10-7-14)33(29,30)21-15(2)26-27(23(3,4)5)22(21)32-20(28)13-31-19-11-8-16(24)12-18(19)25/h6-12H,13H2,1-5H3

InChI Key

QPKZHBSYINVTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.